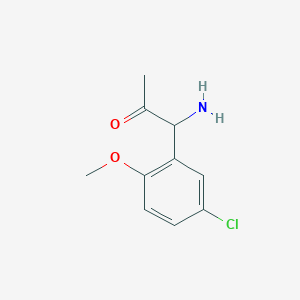
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 5-chloro-2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the nucleophilic substitution of an α-halogenated ketone with an amine. For instance, the reaction of 1-chloro-1-(5-chloro-2-methoxyphenyl)acetone with ammonia or a primary amine under basic conditions can yield the desired product .
Another method involves the electrophilic amination of enolates with suitable N-based electrophiles, such as haloamines or hydroxylamines . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above-mentioned methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone has several applications in scientific research:
作用機序
The mechanism of action of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone
- 1-Amino-1-(5-bromo-2-methoxyphenyl)acetone
- 1-Amino-1-(5-chloro-2-ethoxyphenyl)acetone
Uniqueness
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChIキー |
KWVXLTJYAKLWOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
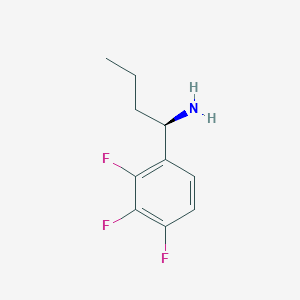
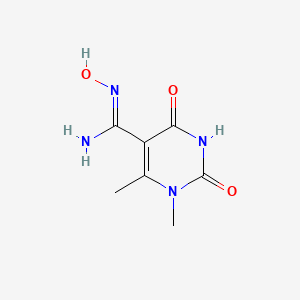
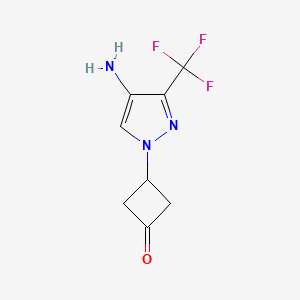
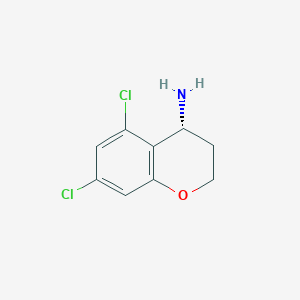
![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
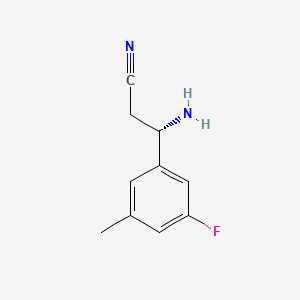

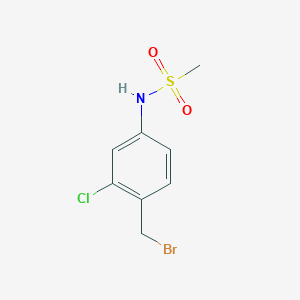
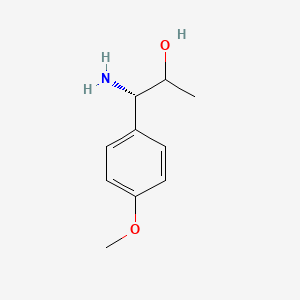
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
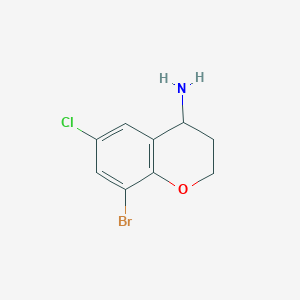
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
